molecular formula C15H25NO2 B5112506 N,N-diethyl-4-(2-methoxyphenoxy)butan-1-amine

N,N-diethyl-4-(2-methoxyphenoxy)butan-1-amine

Cat. No.: B5112506
M. Wt: 251.36 g/mol
InChI Key: XCLSHAXRZJQINQ-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(2-methoxyphenoxy)butan-1-amine is an organic compound with the molecular formula C15H25NO2. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is known for its unique structure, which includes a methoxyphenoxy group attached to a butanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2-methoxyphenoxy)butan-1-amine typically involves the reaction of 4-(2-methoxyphenoxy)butan-1-amine with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

4-(2-methoxyphenoxy)butan-1-amine+diethylamineThis compound\text{4-(2-methoxyphenoxy)butan-1-amine} + \text{diethylamine} \rightarrow \text{this compound} 4-(2-methoxyphenoxy)butan-1-amine+diethylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(2-methoxyphenoxy)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

N,N-diethyl-4-(2-methoxyphenoxy)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(2-methoxyphenoxy)butan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-(3-methoxyphenoxy)butan-1-amine
  • N,N-diethyl-4-(4-methoxyphenoxy)butan-1-amine
  • N,N-diethyl-4-(2-ethoxyphenoxy)butan-1-amine

Uniqueness

N,N-diethyl-4-(2-methoxyphenoxy)butan-1-amine is unique due to its specific methoxyphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N,N-diethyl-4-(2-methoxyphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-4-16(5-2)12-8-9-13-18-15-11-7-6-10-14(15)17-3/h6-7,10-11H,4-5,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLSHAXRZJQINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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